molecular formula C10H19NO2 B1322861 Ethyl 3-(cyclopentylamino)propanoate CAS No. 928788-22-1

Ethyl 3-(cyclopentylamino)propanoate

Cat. No.: B1322861
CAS No.: 928788-22-1
M. Wt: 185.26 g/mol
InChI Key: PGGWSUSDGRDUFX-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)propanoate, also known as ethyl-3-cyclopentylaminopropanoate and 3-cyclopentylaminopropanoic acid ethyl ester, is a cyclic amine derivative of propionic acid. It is a colorless liquid with a mild, sweet odor. It has a variety of uses in scientific research, including as a reagent in organic synthesis, as a biological tool, and as a potential therapeutic agent.

Scientific Research Applications

1. Electroreductive Radical Cyclization

Ethyl 3-(cyclopentylamino)propanoate is involved in electroreductive radical cyclization processes. This includes its use in the catalytic reduction of bromo esters, forming radical intermediates that undergo cyclization. Such processes are vital in organic synthesis and pharmaceutical research (Esteves et al., 2005).

2. Role in Pharmaceutical Compounds

It serves as a key component in the structure of certain pharmaceutical compounds. For example, it is part of the molecular structure of dabigatran etexilate tetrahydrate, a significant compound in medicinal chemistry (Liu et al., 2012).

3. Synthesis of Indole Derivatives

This compound is utilized in the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are essential in creating a variety of indole derivatives. Such derivatives have numerous applications in chemical research and drug development (Cucek & Verček, 2008).

4. Precursor for Quinoline Derivatives

This compound is explored as a precursor in synthesizing N-substituted quinoline derivatives. These derivatives are of interest in various chemical and pharmaceutical applications (Thakur et al., 2015).

5. Analytical and Physical Characterization

This compound is instrumental in the study of polymorphic forms of certain investigational pharmaceutical compounds. It is characterized using techniques like spectroscopy and diffractometry, aiding in understanding drug properties (Vogt et al., 2013).

6. Thermochemical Studies

In thermochemical studies, this compound is analyzed for its bond dissociation energies and reaction paths, particularly in the context of biofuel research. Such studies are crucial for understanding and improving biofuel efficiency (El‐Nahas et al., 2007).

7. Antimicrobial Agent and Imaging Agent

It has been tested as an antimicrobial agent and as a novel imaging agent. The compound's radiolabeled derivative shows potential in brain SPECT imaging, which could have significant implications in medical diagnostics (Abdel-Ghany et al., 2013).

8. Fluorescence Derivatization

This compound plays a role in fluorescence derivatization of amino acids, an important technique in biochemical and pharmaceutical research. The derivatives exhibit strong fluorescence, making them useful in various biological assays (Frade et al., 2007).

9. Inhibitor of Ethylene Action

It is used in the synthesis of an inhibitor of ethylene action, impacting various ethylene-mediated processes in plants. This is significant in agricultural research, particularly in enhancing the shelf-life of fruits and flowers (Goren et al., 2011).

10. Catalysis in Baeyer-Villiger Monooxygenases

The compound has been identified in the catalysis of Baeyer-Villiger monooxygenases, which are enzymes used in organic synthesis and are significant in pharmaceutical research (van Beek et al., 2014).

Properties

IUPAC Name

ethyl 3-(cyclopentylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSUSDGRDUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyclopentylamine (1.72 g, 17.5 mmol) and 3-chloro-propionic acid ethyl ester (2.4 g, 18 mmol) were combined neat and K2CO3 (2.4 g, 18 mmol) and a catalytic amount of tetrabutylammonium iodide (ca. 5 mg) was added. The mixture was heated at 80° C. overnight. The resulting mixture was then partitioned between water and DCM. The organic layer was dried (MgSO4) and concentrated to provide 2.68 g (83%) of the title compound. 1H-NMR (400 MHz, CDCl3:) δ ppm 4.13 (p, 2H, J=7.0 Hz), 3.07 (p, 1H, J=6.7 Hz), 2.81-2.94 (m, 4H), 2.51 (t, 1H, J=6.5 Hz), 2.44 (t, 1H, J=7.4 Hz), 1.29-1.88 (m, 6H), 1.25 (t, 3H, J=7.1 Hz)
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 11.5 g (0.075 mole) of beta-alanine ethyl ester hydrochloride and 6.3 g (0.073 mole) of cyclopentanone in 200 mL of dichloromethane was added 6.5 g (0.082 mole) of sodium acetate and 22.5 g (0.107 mole) of sodium triacetoxyborohydride. The mixture was stirred 24 hours and then quenched by the addition of 200 mL of saturated sodium bicarbonate solution. After 20 minutes, the organic layer was separated and the aqueous layer was extracted twice with dichloromethane. The combined dichloromethane layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to provide 12.0 g of 3-cyclopentylamino-propanoic acid ethyl ester, which was used without further purification.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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